molecular formula C9H10N2O4 B1602039 5-(Dimethylamino)-2-nitrobenzoic acid CAS No. 62876-66-8

5-(Dimethylamino)-2-nitrobenzoic acid

Cat. No. B1602039
Key on ui cas rn: 62876-66-8
M. Wt: 210.19 g/mol
InChI Key: RIBZKYVKDZGFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04455311

Procedure details

A solution of 189 g of 5-dimethylamino-2-nitrobenzoic acid in 1.5 l of 1,2-dimethoxyethane was treated with 52 g of sodium borohydride and then dropwise at 10° with a solution of 225 ml of boron trifluoride etherate in 500 ml of 1,2-dimethoxyethane. The mixture was then stirred at room temperature for 1 hour, cautiously poured into ice/water and the crude product was filtered. Recrystallization from ethyl acetate/hexane gave pure 5-dimethylamino-2-nitrobenzyl alcohol, m.p. 138°-139°.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[C:8](O)=[O:9].[BH4-].[Na+].B(F)(F)F.CCOCC>COCCOC>[CH3:1][N:2]([CH3:15])[C:3]1[CH:4]=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[C:7]([CH:11]=1)[CH2:8][OH:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
189 g
Type
reactant
Smiles
CN(C=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-])C
Name
Quantity
52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at 10°
FILTRATION
Type
FILTRATION
Details
the crude product was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=1C=CC(=C(CO)C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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